molecular formula C7H10BrClN2 B1289230 (5-Bromo-2-methylphenyl)hydrazine hydrochloride CAS No. 214915-80-7

(5-Bromo-2-methylphenyl)hydrazine hydrochloride

Cat. No. B1289230
M. Wt: 237.52 g/mol
InChI Key: PJCDKQYITVUEBO-UHFFFAOYSA-N
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Description

The compound "(5-Bromo-2-methylphenyl)hydrazine hydrochloride" is a chemical entity that has been synthesized and studied for various applications. It is derived from p-toluidines and has been developed for large-scale preparation, indicating its potential utility in industrial or research settings .

Synthesis Analysis

The synthesis of "(5-Bromo-2-methylphenyl)hydrazine hydrochloride" involves a series of reactions starting from p-toluidines. The process includes nitration, Sandmeyer reaction, nitro reduction, diazotization, and reduction, leading to an overall yield of 30% . This synthesis pathway suggests a complex multi-step procedure that requires careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

While the specific molecular structure analysis of "(5-Bromo-2-methylphenyl)hydrazine hydrochloride" is not detailed in the provided papers, related compounds have been characterized using techniques such as X-ray diffraction, IR, and NMR spectroscopy . These techniques are essential for confirming the structure of synthesized compounds and understanding their molecular geometry, which is crucial for predicting reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of hydrazine derivatives, including "(5-Bromo-2-methylphenyl)hydrazine hydrochloride," can be inferred from studies on similar compounds. Hydrazine derivatives are known to undergo condensation reactions with various substrates, leading to a range of products such as pyrazoles, pyrazolines, and other nitrogen-containing heterocycles . These reactions are significant in the synthesis of pharmaceuticals, agrochemicals, and energetic materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of "(5-Bromo-2-methylphenyl)hydrazine hydrochloride" are not explicitly discussed in the provided papers. However, related compounds exhibit properties such as crystallization behavior, vibrational modes, and thermal stability, which can be studied using techniques like single crystal X-ray diffraction, FTIR spectroscopy, and thermal gravimetric analysis . These properties are important for understanding the stability, solubility, and handling requirements of the compound.

Scientific Research Applications

Synthesis and Characterization

(5-Bromo-2-methylphenyl)hydrazine hydrochloride is utilized in the synthesis of various chemical compounds due to its reactivity. For instance, it has been involved in reactions leading to the formation of novel bromo hydrazine derivatives characterized by crystallographic, DFT studies, and Hirshfeld surface analysis. These derivatives are significant for their potential applications in biological activities and material sciences, demonstrating the versatility of (5-Bromo-2-methylphenyl)hydrazine hydrochloride in chemical synthesis (Lalvani et al., 2021).

Molecular Interactions and Stability

Research involving (5-Bromo-2-methylphenyl)hydrazine hydrochloride extends to the study of molecular interactions and stability within chemical structures. The compound has been used to explore the fluorescence properties and crystal structures of various complexes, indicating its utility in understanding molecular dynamics and stability. Studies such as those conducted by Chang-zheng have revealed how ligands and complexes containing bromo and hydrazine groups exhibit enhanced fluorescence intensity, highlighting the compound's role in material science and photophysical studies (Chang-zheng, 2012).

Antimicrobial and Biological Activities

The antimicrobial properties of compounds synthesized using (5-Bromo-2-methylphenyl)hydrazine hydrochloride have been a subject of investigation. For example, Bharti et al. synthesized a series of compounds containing the thiazole ring and evaluated their antimicrobial activities. Such studies contribute to the field of medicinal chemistry by identifying potential therapeutic agents and understanding the structure-activity relationship of these compounds (Bharti et al., 2010).

Corrosion Inhibition

(5-Bromo-2-methylphenyl)hydrazine hydrochloride has been explored for its application in corrosion inhibition. Research by Yadav et al. focused on the inhibitive properties of synthesized hydrazine compounds on steel surfaces in acidic environments. Such studies are crucial for the development of effective corrosion inhibitors in industrial applications, showcasing the practical importance of (5-Bromo-2-methylphenyl)hydrazine hydrochloride in materials science (Yadav et al., 2015).

Chemical Synthesis Processes

The compound's role in chemical synthesis processes has been documented, with studies detailing methodologies for its preparation and utilization in further chemical reactions. This highlights the compound's significance in synthetic chemistry, providing a foundation for the development of new materials and chemicals (Ben-ren, 2010).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is “Warning”. It has a hazard statement H302 . More detailed safety and hazard information should be available in the MSDS .

properties

IUPAC Name

(5-bromo-2-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCDKQYITVUEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624260
Record name (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-methylphenyl)hydrazine hydrochloride

CAS RN

214915-80-7
Record name (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-2-methylaniline (4.80 g, 25.8 mmol) in concentrated HCl (16 mL) was added dropwise a solution of sodium nitrite (1.96 g, 28.4 mmol) in water (10 mL) over 30 minutes at 0° C. To the mixture was added dropwise a solution of SnCl2.2H2O (17.46 g, 77.4 mmol) in concentrated HCl (15 mL) over 50 minutes. After stirring for 1 hour at 0° C., the reaction mixture was basified with 50% NaOH (30 mL). The mixture was further diluted with water (20 mL) and treated with another 50% NaOH (10 mL) and then crushed ice (100 g). The reaction mixture was extracted with ether (3×100 mL) and the combined organic phases were washed with brine, dried over Na2SO4, and filtered. The filtrate was acidified by adding an anhydrous solution of HCl in ether (1 N in ether, 31 mL, 31 mmol). The precipitate was collected and dried under reduced pressure to give 4.57 g (75%) of title compound as a white amorphous solid. 1H NMR (DMSO): 300 MHz δ 10.31 (bs, 3H), 8.11 (bs, 1H), 7.12 (s, 1H), 7.06 (m, 2H), 2.14 (s, 3H).
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Quantity
1.96 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
17.46 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Eight
Yield
75%

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